molecular formula C19H10F4N4O3 B2913822 1-(3-fluorophenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1116076-91-5

1-(3-fluorophenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No.: B2913822
CAS No.: 1116076-91-5
M. Wt: 418.308
InChI Key: JBEFQGWATYOTPL-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a complex organic compound that features a unique combination of fluorinated aromatic rings and an oxadiazole moiety

Scientific Research Applications

1-(3-fluorophenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and oxadiazole moiety make it suitable for use in the development of advanced materials, such as organic semiconductors and electrochromic devices.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorinated Aromatic Rings: This step involves the coupling of fluorinated aromatic compounds using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Dihydropyridazinone Core: This can be synthesized through the condensation of hydrazine derivatives with diketones or their equivalents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and oxadiazole moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxy group, which imparts unique electronic properties.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring are known for their diverse biological activities and applications in materials science.

Uniqueness

1-(3-fluorophenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is unique due to its combination of fluorinated aromatic rings and an oxadiazole moiety, which provides a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F4N4O3/c20-12-2-1-3-13(10-12)27-9-8-15(28)16(25-27)18-24-17(26-30-18)11-4-6-14(7-5-11)29-19(21,22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEFQGWATYOTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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